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Compound of Interest

Compound Name: 4-Bromo-1-chloro-8-methoxyisoquinoline

CAS No.: 2137601-32-0

Cat. No.: B1450011

Get Quote

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals and natural produ

of this scaffold is a key approach in modern drug design. In 4-bromo-1-chloro-8-methoxyisoquinoline, each substituent serves a distinct and valua

The Chloro Group: The presence of a chlorine atom at the 1-position significantly influences the electronic nature of the heterocyclic ring. It serves 

nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine, alcohol, and thiol functionalities to explore the ch

Furthermore, chloro groups can enhance binding affinity with protein targets and improve metabolic stability.[2]

The Bromo Group: Located at the 4-position, the bromine atom is an exceptionally versatile synthetic handle, primarily for palladium-catalyzed cros

Sonogashira, Buchwald-Hartwig). This enables the facile construction of carbon-carbon and carbon-heteroatom bonds, crucial for building molecula

participate in halogen bonding, a non-covalent interaction that can contribute to ligand-target binding affinity and specificity.[3]

The Methoxy Group: The 8-methoxy group acts as a hydrogen bond acceptor and can influence the molecule's conformation, solubility, and overall

position on the benzenoid ring can also direct further electrophilic aromatic substitution reactions if required, although the existing halogenation pat

synthetic routes.

This unique combination makes 4-bromo-1-chloro-8-methoxyisoquinoline a high-value starting material for generating diverse compound libraries 

Physicochemical and Structural Properties
The fundamental properties of 4-bromo-1-chloro-8-methoxyisoquinoline are summarized below. These identifiers are critical for database searchin

computational modeling.

Table 1: Key Identifiers and Physicochemical Properties

Property Value Source

Molecular Formula C₁₀H₇BrClNO [4]

Monoisotopic Mass 270.93994 Da [4]

Molar Mass 272.53 g/mol Calculated

IUPAC Name 4-bromo-1-chloro-8-methoxyisoquinoline [4]

SMILES COC1=CC=CC2=C1C(=NC=C2Br)Cl [4]

InChI
InChI=1S/C10H7BrClNO/c1-14-8-4-2-3-6-7(11)5-13-

10(12)9(6)8/h2-5H,1H3
[4]

InChIKey JUVALKVPKIXRPL-UHFFFAOYSA-N [4]

Predicted XlogP 3.7 [4]
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caption [label="Figure 1: 2D Structure of 4-bromo-1-chloro-8-methoxyisoquinoline.", fontname="Arial", fontsize

}

Figure 1: 2D Structure of 4-bromo-1-chloro-8-methoxyisoquinoline.

Proposed Synthetic Pathway
While a direct, single-publication synthesis for this exact molecule is not readily available, a robust and logical multi-step pathway can be proposed ba

organometallic and heterocyclic chemistry principles, analogous to the synthesis of similar substituted quinolines and isoquinolines.[5][6] This approac

sequential introduction of functional groups.

2-Bromo-6-methoxyaniline Isoquinolinone Intermediate

 Bischler-Napieralski or
 Pomeranz-Fritsch type reaction 1-Chloro-8-methoxyisoquinolin-4(1H)-one

 Chlorination (e.g., POCl₃) 
4- Bromination (e.g., NBS) 
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Figure 2: Proposed multi-step synthetic workflow.

Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of the Isoquinolinone Core

The initial and most critical phase is the construction of the isoquinoline ring system. Starting with a commercially available and appropriately substitu

methoxyaniline, a reaction like the Bischler-Napieralski or Pomeranz-Fritsch synthesis can be employed. The choice of reaction depends on the desir

reagents. The rationale here is to establish the core heterocyclic structure before proceeding with further halogenation.

Methodology: A plausible route involves the acylation of 2-bromo-6-methoxyaniline with a suitable acyl chloride (e.g., acetyl chloride) to form an am

cyclization promoted by a dehydrating agent like phosphorus pentoxide or polyphosphoric acid. This sequence establishes the foundational isoquin

Step 2: Chlorination at the 1-Position

With the isoquinolinone intermediate in hand, the next step is the conversion of the lactam (cyclic amide) carbonyl group into a chloride. This is a stan

transformation in heterocyclic chemistry.

Protocol:

Suspend the isoquinolinone intermediate in an excess of phosphorus oxychloride (POCl₃), which serves as both the reagent and solvent.

Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and co

to yield the 1-chloro-isoquinoline derivative.

Causality: POCl₃ is the reagent of choice because it effectively converts the amide tautomer (the enol form) into a reactive phosphate ester interme

displaced by a chloride ion to yield the desired 1-chloro product.

Step 3: Regioselective Bromination at the 4-Position

The final step is the introduction of the bromine atom at the 4-position. This is an electrophilic aromatic substitution reaction.

Protocol:

Dissolve the 1-chloro-8-methoxyisoquinoline intermediate in a suitable solvent, such as chloroform or acetic acid.

Add N-Bromosuccinimide (NBS) in a stoichiometric amount (1.0-1.1 equivalents).

The reaction can be initiated by gentle heating or by the addition of a radical initiator like AIBN, although ionic pathways often prevail in acidic me

Monitor the reaction by TLC until the starting material is consumed.

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a was

Isolate the final product, 4-bromo-1-chloro-8-methoxyisoquinoline, through extraction, drying, and purification by column chromatography or r

Causality: The isoquinoline ring is activated towards electrophilic substitution, and the 4-position is electronically favored for attack. NBS is a prefer

that is easier and safer to handle than liquid bromine and provides a slow, controlled release of electrophilic bromine.

Spectroscopic and Analytical Characterization
The identity and purity of 4-bromo-1-chloro-8-methoxyisoquinoline would be confirmed using a suite of standard analytical techniques. The expect

below.

Table 2: Expected Analytical Data

Technique Expected Characteristics

¹H NMR
Aromatic region (7.0-8.5 ppm) showing distinct signals for the proton

sharp singlet around 4.0 ppm corresponding to the three protons of t

¹³C NMR
Signals corresponding to all 10 carbon atoms. Characteristic peaks f

60 ppm) and aromatic carbons (110-150 ppm).

Mass Spec (MS)

A complex molecular ion (M⁺) cluster due to the presence of two bro

and two chlorine isotopes (³⁵Cl, ³⁷Cl), resulting in a characteristic M, 

monoisotopic mass should be detectable by high-resolution mass sp

FTIR

Characteristic absorption bands for C=N stretching of the isoquinolin

stretching (~3050 cm⁻¹), C-O stretching of the methoxy group (~125

stretches in the fingerprint region.

Applications in Drug Discovery and Medicinal Chemistry
This scaffold is a prime candidate for the development of targeted therapeutics, particularly in oncology. The dual halogenation provides two chemica

diversification.[1]
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Suzuki Coupling Nucleophilic Aromatic Substitution (SNAr) Sonogashira Coupling

4-Bromo-1-chloro-8-methoxyisoquinoline

Aryl/Heteroaryl Derivatives
(at C4-position)

 Pd(PPh₃)₄, Base 
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Alkynyl Derivatives
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 PdCl₂(PPh₃)₂, CuI 
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Figure 3: Key diversification strategies for the scaffold.

Kinase Inhibitors: Many successful kinase inhibitors feature a substituted quinoline or isoquinoline core. By performing SNAr at the C1-position with

Suzuki coupling at the C4-position with diverse boronic acids, vast libraries of compounds can be generated for screening against kinase panels (e

Selective Functionalization: The different reactivity of the C-Cl and C-Br bonds allows for selective and sequential reactions. The C-Br bond is gene

catalyzed cross-coupling, while the C-Cl bond is more susceptible to SNAr. This orthogonality is a powerful tool for building complex molecules in a

Safety, Handling, and Storage
As a halogenated aromatic amine derivative, 4-bromo-1-chloro-8-methoxyisoquinoline should be handled with appropriate care. While specific dat

be extrapolated from safety data sheets (SDS) of similar compounds like 4-bromoisoquinoline and other polychlorinated heterocycles.[7][8][9]

Table 3: General Safety and Handling Profile

Category Recommendation

GHS Hazard Statements
Expected to be harmful if swallowed (H302), cause skin irritation (H3

irritation (H319), and may cause respiratory irritation (H335).[8][10]

Personal Protective Equipment (PPE)
Wear chemical-resistant gloves (e.g., nitrile), safety goggles with sid

Handle in a well-ventilated area or a chemical fume hood.[7]

Handling
Avoid generating dust. Avoid contact with skin, eyes, and clothing. W

handling. Keep away from heat, sparks, and open flames.[9][11]

Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated p

moisture.

Disposal
Dispose of contents and container in accordance with local, regional

Should be treated as hazardous chemical waste.

Conclusion
4-Bromo-1-chloro-8-methoxyisoquinoline is a strategically designed chemical scaffold with considerable potential for applications in drug discovery

features—a privileged isoquinoline core and three distinct functional groups—provide a robust platform for creating diverse molecular libraries. The or

bromo substituents allows for controlled, sequential modifications, making it an invaluable tool for medicinal chemists aiming to develop novel therape

selectivity, and favorable pharmacokinetic properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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